molecular formula C8H6F2O2 B1610886 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole CAS No. 68119-29-9

2,2-Difluoro-5-methylbenzo[d][1,3]dioxole

Cat. No. B1610886
CAS RN: 68119-29-9
M. Wt: 172.13 g/mol
InChI Key: QFRXRQJZRSSGQO-UHFFFAOYSA-N
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Description

“2,2-Difluoro-5-methylbenzo[d][1,3]dioxole” is a chemical compound with the CAS Number: 68119-29-9 and Linear Formula: C8H6F2O2 . It has a molecular weight of 172.13 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6F2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Polyfluoroalkylated Heterocyclic Compounds Synthesis : A study highlighted the one-step synthesis of polyfluoroalkylated heterocyclic compounds, including 2,2-Difluoro-5-methylbenzo[d][1,3]dioxole derivatives, through double Michael-addition reactions. This synthesis route offers high yields and introduces fluorinated moieties, potentially enhancing the metabolic stability of pharmaceuticals (黄维垣, 刘岩松, & 吕龙, 2010).

  • Novel Synthesis of Chloro-difluoro[1,3]dioxole[4,5-c]pyridine : The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of this compound, has been reported. This synthesis could lead to new routes for developing metabolically stable compounds for drug discovery (M. P. Catalani, A. Paio, & L. Perugini, 2010).

Material Science Applications

  • Electro-optical Properties : Research into fluorinated benzobisoxazoles, which can be derived from this compound, explored their electro-optical properties. This study indicates the potential of such derivatives in developing materials with specific optical and electronic characteristics, beneficial for electronics and photonics applications (Ramiro Chavez et al., 2019).

Analytical Chemistry Applications

  • Fluorescent Probes for pH and Metal Cations Sensing : Derivatives of this compound have been utilized in the creation of fluorescent probes for sensing pH changes and metal cations. These compounds exhibit high sensitivity and selectivity, making them valuable tools for analytical and biological research (K. Tanaka et al., 2001).

Safety and Hazards

Safety data sheets indicate that “2,2-Difluoro-5-methylbenzo[d][1,3]dioxole” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, and to ensure adequate ventilation .

properties

IUPAC Name

2,2-difluoro-5-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-5-2-3-6-7(4-5)12-8(9,10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRXRQJZRSSGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551739
Record name 2,2-Difluoro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68119-29-9
Record name 2,2-Difluoro-5-methyl-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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